Cathayanon H
Overview
Description
Cathayanon H is a compound that is isolated from the paper mulberry tree . It belongs to the class of organic compounds known as 3’-prenylated flavanones . It has been found to exhibit cytotoxicity against human ovarian carcinoma cells .
Molecular Structure Analysis
Cathayanon H has a molecular formula of C25H28O6 . Its chemical name is (2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one .Physical And Chemical Properties Analysis
Cathayanon H is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 424.5 g/mol .Scientific Research Applications
Diels-Alder Type Adducts from Morus Cathayana
Cathayanon A and B, natural Diels-Alder type adducts, have been identified in Morus cathayana. These compounds are structurally related to sanggenon C and O. They show significant activity in inhibiting HL-60 cell adhesion to BAEC, suggesting potential biomedical applications (Shen & Lin, 2001).
Chemical Constituents of Morus Cathayana Stem Bark
Several new compounds including cathayanons F-J and cathayanin A were isolated from Morus cathayana. These compounds demonstrated weak activities against various human cancer cell lines, indicating their potential in cancer research (Ni et al., 2010).
New Diels-Alder Type Adducts
Three new Diels-Alder type adducts, cathayanons C, D, and E, were found in Morus cathayana. Among these, compound 2 exhibited notable anti-oxidation activity. This could indicate a potential application in oxidative stress-related medical conditions (Zhang et al., 2009).
Phylogeography of Cathaya Argyrophylla
While not directly related to Cathayanon H, research on Cathaya argyrophylla, a related species, has contributed to understanding phylogeographical patterns and demographic history. This kind of research is essential in conservation biology and understanding evolutionary processes (Wang & Ge, 2006).
Mechanism of Action
Target of Action
Cathayanon H, a compound derived from the paper mulberry tree, exhibits cytotoxicity against human ovarian carcinoma cells . .
Mode of Action
It is known to exhibit cytotoxicity against human ovarian carcinoma cells , suggesting that it may interact with cellular targets that are crucial for the survival and proliferation of these cells
Biochemical Pathways
The specific biochemical pathways affected by Cathayanon H are currently unknown. Given its cytotoxic effects on human ovarian carcinoma cells , it is plausible that Cathayanon H may interfere with pathways essential for cell survival and proliferation
Result of Action
Cathayanon H has been found to exhibit cytotoxic effects against human ovarian carcinoma cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Safety and Hazards
properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(10-16(22(15)28)8-6-14(3)4)25-24(30)23(29)21-19(27)11-18(26)12-20(21)31-25/h5-6,9-12,24-28,30H,7-8H2,1-4H3/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOOKQWPXZROBV-LOSJGSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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